1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the spirocyclic intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione include other spirocyclic compounds and purine derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-18-13-12(14(23)19(2)15(18)24)21(10-17-13)9-11(22)20-5-3-16(4-6-20)25-7-8-26-16/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSQEZBTLFRCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC4(CC3)OCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.